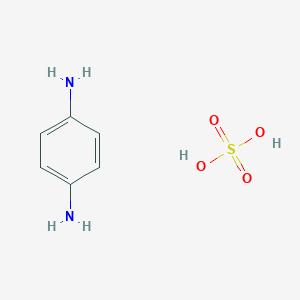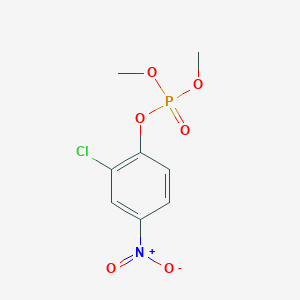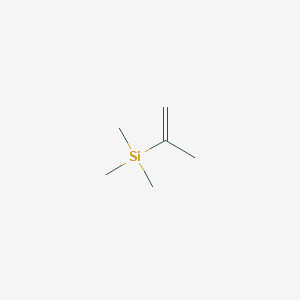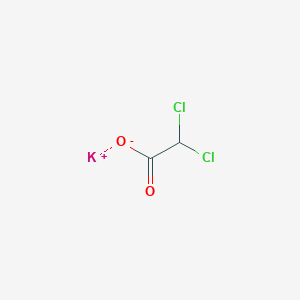
4-Bromothiophene-2-carbonitrile
Übersicht
Beschreibung
4-Bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 . It is a solid powder that is white to light yellow in color .
Molecular Structure Analysis
The molecular structure of 4-Bromothiophene-2-carbonitrile can be represented by the SMILES stringBrc1csc(c1)C#N . The InChI code for this compound is 1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H . Physical And Chemical Properties Analysis
4-Bromothiophene-2-carbonitrile has a melting point range of 47.0 to 51.0 °C . The predicted boiling point is 230.4±20.0 °C, and the predicted density is 1.82±0.1 g/cm3 . It should be stored in a dark place at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
4-Bromothiophene-2-carbonitrile: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The bromine atom in the compound can undergo further reactions to introduce various functional groups, tailoring the electronic properties of the semiconductor .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives like 4-Bromothiophene-2-carbonitrile are utilized as corrosion inhibitors. The electron-rich thiophene ring can adsorb onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. This application is crucial in extending the life of metal components in harsh environments .
Organic Light-Emitting Diodes (OLEDs)
The compound is also instrumental in the fabrication of OLEDs. The thiophene core structure is a common motif in light-emitting materials due to its ability to stabilize light-emitting species. This stabilization is key to achieving high-efficiency and long-lasting OLEDs .
Pharmacological Research
Thiophene derivatives exhibit a range of pharmacological properties. 4-Bromothiophene-2-carbonitrile can serve as a building block for developing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities. Its modification through various chemical reactions can lead to the discovery of novel therapeutic agents .
Material Science
In material science, 4-Bromothiophene-2-carbonitrile contributes to the development of new materials with unique properties. Its incorporation into polymers can enhance thermal stability and electrical conductivity, making it suitable for advanced material applications .
Chemical Synthesis
As a versatile chemical intermediate, 4-Bromothiophene-2-carbonitrile is used in various synthetic routes to produce complex organic molecules. Its reactivity allows for the introduction of different substituents, enabling the synthesis of a wide array of thiophene derivatives with desired properties for further research and development .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the hazard statements H302 + H332 - H315 - H318 - H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 4-Bromothiophene-2-carbonitrile likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (4-Bromothiophene-2-carbonitrile) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent (acting as a nucleophile) is transferred from boron to palladium .
Biochemical Pathways
In the context of its use in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds.
Pharmacokinetics
Its molecular weight is reported to be 18805 , which could influence its absorption and distribution characteristics.
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of a wide variety of complex organic compounds.
Action Environment
The action, efficacy, and stability of 4-Bromothiophene-2-carbonitrile can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it is used is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is reported to be stable when stored at 2-8°C .
Eigenschaften
IUPAC Name |
4-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVXBJLHPKUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558540 | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-carbonitrile | |
CAS RN |
18791-99-6 | |
| Record name | 4-Bromo-2-cyanothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)


